In-Depth Technical Guide to the Physicochemical Properties of 2-(Tetrahydrofuran-2-yl)acetonitrile
In-Depth Technical Guide to the Physicochemical Properties of 2-(Tetrahydrofuran-2-yl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Tetrahydrofuran-2-yl)acetonitrile (CAS No. 33414-62-9). The information herein is intended to support research, development, and drug discovery activities by presenting key data and detailed experimental methodologies.
Core Physicochemical Data
2-(Tetrahydrofuran-2-yl)acetonitrile is a colorless to pale yellow liquid. It is recognized for its utility as a versatile building block in the synthesis of pharmaceuticals and agrochemicals, owing to its unique molecular structure featuring a tetrahydrofuran ring coupled with a nitrile functional group.[1] The following table summarizes its key quantitative physicochemical properties.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉NO | [1][2] |
| Molecular Weight | 111.14 g/mol | [1][2] |
| Boiling Point | 92 °C @ 13 mmHg (1.7 kPa) | [1][2] |
| Density | 1.02 g/cm³ (at 20°C) | [1][2] |
| Refractive Index (n_D²⁰) | 1.45 | [1][2] |
| Melting Point | Data not available | |
| Solubility | Excellent solubility in polar solvents | [1] |
| Appearance | Colorless to Pale Yellow Liquid | [1] |
| Purity | >98.0% (by GC) | [1] |
Spectroscopic Data
General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of organic molecules.
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Sample Preparation : A small quantity of 2-(Tetrahydrofuran-2-yl)acetonitrile (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). A trace amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used for analysis.
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¹H NMR Acquisition : The proton NMR spectrum is acquired to determine the number of different types of protons and their connectivity. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition : The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Proton decoupling is typically used to simplify the spectrum to a series of single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are often required compared to ¹H NMR due to the lower natural abundance of ¹³C.
General Protocol for Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Sample Preparation : As a liquid, the IR spectrum of 2-(Tetrahydrofuran-2-yl)acetonitrile can be obtained neat. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at various wavenumbers (typically 4000 to 400 cm⁻¹). The final spectrum is presented as percent transmittance or absorbance versus wavenumber. Key expected absorptions would include C-H stretching, C-O stretching from the ether, and the characteristic C≡N stretching of the nitrile group.
Experimental Protocols for Physicochemical Properties
The following sections detail the standard laboratory procedures for determining the key physicochemical properties of a liquid compound like 2-(Tetrahydrofuran-2-yl)acetonitrile.
Determination of Boiling Point under Reduced Pressure
Given that the boiling point is reported at a reduced pressure, this method is crucial for verification.
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Objective : To determine the temperature at which the vapor pressure of the liquid equals the applied pressure, which is below atmospheric pressure.
-
Apparatus : A distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.
-
Procedure :
-
Place a small volume of 2-(Tetrahydrofuran-2-yl)acetonitrile and a boiling chip or magnetic stir bar into the round-bottom flask.
-
Assemble the distillation apparatus, ensuring all joints are securely sealed. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm leading to the condenser.
-
Connect the apparatus to a vacuum pump via a vacuum trap and a manometer to monitor the pressure.
-
Slowly evacuate the system to the desired pressure (e.g., 13 mmHg).
-
Begin heating the flask gently using a heating mantle.
-
Record the temperature when the liquid begins to boil and a steady reflux of condensate is observed on the thermometer bulb. This stable temperature is the boiling point at the recorded pressure.
-
Determination of Density using a Pycnometer
This method allows for a very precise determination of the density of a liquid.[1][2][3][4]
-
Objective : To accurately measure the mass of a known volume of the liquid.[1][2][3]
-
Apparatus : A pycnometer (a glass flask with a specific, known volume), an analytical balance, and a constant temperature water bath.[1][2]
-
Procedure :
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record its mass (m₁).
-
Fill the pycnometer with the 2-(Tetrahydrofuran-2-yl)acetonitrile, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.[3]
-
Place the filled pycnometer in a constant temperature bath (e.g., 20.0 °C) until it reaches thermal equilibrium.[2]
-
Remove the pycnometer from the bath, carefully wipe dry any liquid on the exterior, and weigh it. Record this mass (m₂).
-
The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.
-
Determination of Refractive Index using an Abbe Refractometer
The refractive index is a fundamental physical property that is characteristic of a substance.[5]
-
Objective : To measure the extent to which light is refracted when passing through the liquid sample.
-
Apparatus : An Abbe refractometer, a constant temperature water circulator, and a light source (often built-in).[5]
-
Procedure :
-
Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D²⁰ = 1.3330).
-
Ensure the prism surfaces are clean and dry.
-
Place a few drops of 2-(Tetrahydrofuran-2-yl)acetonitrile onto the lower prism.
-
Close the prisms and allow a few minutes for the sample to reach the temperature of the instrument, typically controlled at 20.0 °C by the water circulator.
-
Adjust the light source and use the coarse and fine adjustment knobs to bring the boundary line between the light and dark fields into sharp focus at the center of the crosshairs in the eyepiece.
-
If color fringes are observed, adjust the dispersion compensator to obtain a sharp, achromatic boundary.
-
Read the refractive index value directly from the instrument's scale.[5]
-
Qualitative Solubility Testing
This procedure helps to understand the polarity and potential reactivity of the compound.[6][7][8]
-
Objective : To determine the solubility of the compound in a range of solvents, providing insights into its functional groups and molecular structure.[6][8]
-
Apparatus : Small test tubes, vortex mixer (optional), and a selection of solvents.
-
Procedure :
-
Place approximately 0.1 mL of 2-(Tetrahydrofuran-2-yl)acetonitrile into a small test tube.
-
Add approximately 2 mL of the first solvent (e.g., water) to the test tube.
-
Vigorously shake or vortex the tube for 30-60 seconds.[7]
-
Observe if a homogeneous solution forms (soluble) or if distinct layers/cloudiness persist (insoluble).
-
Repeat the test with a series of solvents of varying polarity and pH, such as:
-
Water (H₂O) : To assess polarity and the potential for hydrogen bonding.
-
5% Sodium Hydroxide (NaOH) : To test for acidic functional groups.
-
5% Sodium Bicarbonate (NaHCO₃) : To test for strongly acidic functional groups like carboxylic acids.
-
5% Hydrochloric Acid (HCl) : To test for basic functional groups (e.g., amines).
-
Organic Solvents (e.g., ethanol, diethyl ether, toluene): To assess solubility in solvents of varying polarity.
-
-
Conclusion
This guide provides essential physicochemical data and standardized methodologies relevant to 2-(Tetrahydrofuran-2-yl)acetonitrile. The tabulated properties, including boiling point, density, and refractive index, offer a solid foundation for its application in synthetic chemistry and drug development. While experimental spectroscopic data is not widely available, the outlined protocols provide a clear path for its acquisition and characterization. This information is critical for ensuring the purity, identity, and appropriate handling of this compound in a research and development setting.
References
- 1. rsc.org [rsc.org]
- 2. (Tetrahydrofuran-2-yl)acetonitrile 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. (Tetrahydrofuran-2-yl)acetonitrile | 33414-62-9 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000246) [hmdb.ca]
- 5. 2-Hydroxytetrahydrofuran | CAS#:5371-52-8 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. Acetonitrile (75-05-8) IR Spectrum [m.chemicalbook.com]
- 8. orgsyn.org [orgsyn.org]
